Istradefylline-d3,13C is a deuterated and carbon-13 labeled derivative of istradefylline, which is primarily utilized in pharmacological research. Istradefylline itself is an adenosine A2A receptor antagonist that has been approved for the treatment of Parkinson’s disease as an adjunct therapy. The incorporation of deuterium and carbon-13 isotopes enhances the compound's utility in metabolic studies and pharmacokinetic evaluations due to improved detection and quantification capabilities.
Istradefylline was originally developed by Kyowa Hakko Kirin in Japan. It is synthesized through various chemical processes that allow for the modification of its structure to produce derivatives such as istradefylline-d3,13C, which are essential for advanced research applications.
Istradefylline-d3,13C belongs to the class of compounds known as adenosine receptor antagonists. More specifically, it targets the adenosine A2A receptor, which plays a significant role in neurotransmission and has implications in various neurological disorders.
The synthesis of istradefylline-d3,13C involves several key steps that incorporate deuterated and carbon-13 labeled reagents. The general synthetic route can be outlined as follows:
Technical details regarding specific conditions (e.g., temperature, pH) and reagents used can vary based on the laboratory protocols but generally follow established organic synthesis practices.
The molecular structure of istradefylline-d3,13C retains the core framework of istradefylline but features deuterium atoms replacing hydrogen atoms at specific positions and carbon-13 isotopes incorporated into the carbon skeleton. This modification aids in nuclear magnetic resonance (NMR) spectroscopy applications.
The molecular formula for istradefylline-d3,13C can be represented as C12H12D3N5O2 (with D representing deuterium). The presence of deuterium enhances the stability of the compound and alters its physical properties slightly compared to non-deuterated analogs.
Istradefylline-d3,13C undergoes similar chemical reactions as its parent compound due to its structural similarities. Notable reactions include:
The reaction conditions (e.g., solvent choice, temperature) are critical for maintaining the integrity of the deuterated and carbon-13 labeled structure during experimentation.
Istradefylline acts primarily as an antagonist at the adenosine A2A receptor. By blocking this receptor, it modulates dopaminergic signaling pathways that are often dysregulated in Parkinson’s disease.
The inhibition constants (Ki values) for istradefylline against human adenosine A2A receptors have been reported to be approximately 12.4 nmol/L, indicating a strong affinity for this target. The mechanism involves competitive inhibition where istradefylline competes with endogenous adenosine for receptor binding sites.
Istradefylline-d3,13C serves several scientific purposes:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: